molecular formula C16H11BrN4O3S B2531374 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide CAS No. 391862-80-9

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2531374
CAS No.: 391862-80-9
M. Wt: 419.25
InChI Key: CEVCEDIMAXGLFY-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H11BrN4O3S and its molecular weight is 419.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the development of practical methods for preparing key intermediates used in the manufacture of pharmaceuticals and other chemicals. The synthesis process involves cross-coupling reactions and has been optimized to avoid the use of expensive and toxic reagents, aiming at large-scale production efficiency and environmental friendliness (Qiu et al., 2009).

Pharmacological Applications

The broader family of 1,3,4-thiadiazole derivatives, to which the compound is related, demonstrates significant pharmacological activities. These activities include antimicrobial, anti-inflammatory, and potential antitumor effects, showcasing the versatility of the 1,3,4-thiadiazole core in drug development. Research into these derivatives emphasizes their role in the design of new medicinal agents with enhanced biological activities and improved pharmacokinetic properties (Mishra et al., 2015).

Medicinal Chemistry

The 1,3,4-thiadiazole core is recognized as a significant pharmacophore in medicinal chemistry, with a broad spectrum of biological activities. The combination of this core with various heterocycles has led to synergistic effects in many cases, indicating its potential as a structural matrix for constructing new drug-like molecules. This versatility underscores the importance of such scaffolds in the ongoing search for new therapeutic agents (Lelyukh, 2019).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Based on its structure, it could potentially be irritant or harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical compound, given the known biological activity of thiadiazole derivatives .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCEDIMAXGLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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